3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole
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Overview
Description
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole is a heterocyclic compound that features a unique fusion of furan and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound often employs scalable and eco-friendly methods. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields . Additionally, the protection and deprotection strategies involving common protecting groups like benzyl and isopropylidene are utilized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme GAPDH, which plays a crucial role in glycolysis. By binding to the active site of GAPDH, the compound disrupts the enzyme’s function, leading to reduced glycolytic flux and triggering autophagy and apoptotic cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-isoxazoline: Shares the isoxazole core but lacks the fused furan ring.
4,5-Dihydroisoxazole: Similar structure but without the bromine substitution.
Uniqueness
3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the bromine atom also enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C5H4BrNO2 |
---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
3-bromo-4,6-dihydrofuro[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H4BrNO2/c6-5-3-1-8-2-4(3)9-7-5/h1-2H2 |
InChI Key |
YVWLRTUQMKRINP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)ON=C2Br |
Origin of Product |
United States |
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